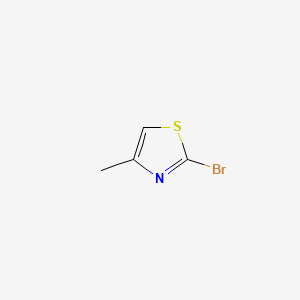

4-Amino-5-benzoylisoxazol-3-carboxamida

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds related to 4-Amino-5-benzoylisoxazole-3-carboxamide involves multiple steps, including condensation reactions, amidation, and cyclization. For instance, the synthesis of related triazoles and pyrazoles has been achieved through reactions involving amino-carboxamides and amidines, showcasing a range of methodologies applicable to the synthesis of 4-Amino-5-benzoylisoxazole-3-carboxamide derivatives. Such processes often require specific conditions, such as the presence of alkali or acid catalysts, to proceed efficiently (Albert & Trotter, 1979).

Molecular Structure Analysis

Molecular structure analysis of 4-Amino-5-benzoylisoxazole-3-carboxamide and related compounds can be conducted using various spectroscopic techniques, including nuclear magnetic resonance (NMR), mass spectroscopy, and X-ray crystallography. These analyses provide valuable information on the molecular geometry, electronic structure, and potential reactive sites of the molecule, essential for understanding its reactivity and interactions with other molecules. For example, studies have detailed the structural characterization of related compounds, revealing insights into their stability and reactivity patterns (Lu et al., 2017).

Chemical Reactions and Properties

4-Amino-5-benzoylisoxazole-3-carboxamide participates in various chemical reactions, indicative of its reactive functional groups. These reactions may include nucleophilic substitutions, condensations, and cyclization reactions, leading to a wide array of derivatives with diverse biological activities. The compound's chemical properties are closely related to its structure, where the presence of amino, carboxamide, and isoxazole groups play a significant role in its reactivity and the formation of new compounds with potential pharmacological applications (Wagner, Opolski, & Wietrzyk, 2003).

Physical Properties Analysis

The physical properties of 4-Amino-5-benzoylisoxazole-3-carboxamide, such as solubility, melting point, and crystalline structure, are essential for its handling and application in various research fields. These properties are determined by the compound's molecular structure and are critical for its formulation and delivery in potential therapeutic applications. Studies involving related compounds have provided valuable data on their physical constants, aiding in the development of compounds with optimized pharmacokinetic profiles (Pillai et al., 1994).

Aplicaciones Científicas De Investigación

Actividad Antimicrobiana

4-Amino-5-benzoylisoxazol-3-carboxamida: se ha estudiado por su uso potencial como agente antimicrobiano. El anillo isoxazol, una característica común en este compuesto, se sabe que contribuye a las propiedades antimicrobianas . La investigación ha indicado que las modificaciones en la parte isoxazol pueden conducir a compuestos con potentes actividades antimicrobianas, lo que podría ser beneficioso para el desarrollo de nuevos antibióticos.

Propiedades Anticancerígenas

Los derivados de isoxazol, incluido This compound, han mostrado promesa en la investigación del cáncer. Estos compuestos pueden diseñarse para dirigirse a líneas celulares cancerosas específicas, y su eficacia para inhibir el crecimiento tumoral ha sido objeto de varios estudios . La capacidad de modificar la estructura central del isoxazol permite la síntesis de nuevas moléculas con potenciales actividades antitumorales.

Aplicaciones Antiinflamatorias

Las propiedades antiinflamatorias de los compuestos de isoxazol están bien documentadas. Como tal, This compound puede servir como un andamiaje para desarrollar nuevos fármacos antiinflamatorios. Estos fármacos podrían ser particularmente útiles en el tratamiento de enfermedades inflamatorias crónicas .

Efectos antioxidantes

Los derivados de isoxazol se exploran por sus efectos antioxidantes, que son cruciales para proteger las células del estrés oxidativo This compound podría utilizarse para sintetizar compuestos con propiedades antioxidantes mejoradas, lo que podría conducir a tratamientos para enfermedades causadas por daño oxidativo .

Diseño y Descubrimiento de Fármacos

La diversidad estructural de los compuestos de isoxazol los hace valiosos en el diseño y descubrimiento de fármacos This compound puede utilizarse como un bloque de construcción para crear una amplia gama de moléculas con diferentes actividades biológicas, ayudando a la expansión del espacio químico similar a los fármacos .

Aplicaciones Agroquímicas

Los derivados de isoxazol también se utilizan en la industria agroquímica This compound podría utilizarse en la síntesis de compuestos con aplicaciones como pesticidas o herbicidas, contribuyendo al desarrollo de nuevos agroquímicos .

Mecanismo De Acción

While the specific mechanism of action for 4-Amino-5-benzoylisoxazole-3-carboxamide is not explicitly mentioned in the search results, it’s worth noting that isoxazoles are heterocyclic compounds with a broad spectrum of targets and high biological activity . They are useful in the development of new therapeutic agents with increased potency and lower toxicity .

Direcciones Futuras

Given its unique structure and properties, 4-Amino-5-benzoylisoxazole-3-carboxamide shows promise for future research in drug discovery, organic synthesis, and medicinal research. Its application in the synthesis of new classes of bioactive peptides presents an exciting direction for future studies .

Propiedades

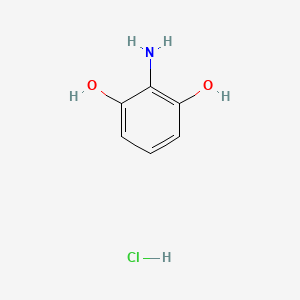

IUPAC Name |

4-amino-5-benzoyl-1,2-oxazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3O3/c12-7-8(11(13)16)14-17-10(7)9(15)6-4-2-1-3-5-6/h1-5H,12H2,(H2,13,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEPVENQAOITVSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=C(C(=NO2)C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10341097 | |

| Record name | SBB000705 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10341097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

76390-64-2 | |

| Record name | SBB000705 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10341097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes 4-Amino-5-benzoylisoxazole-3-carboxamide a useful starting material for synthesizing potentially antiproliferative compounds?

A1: 4-Amino-5-benzoylisoxazole-3-carboxamide is a valuable precursor in organic synthesis due to its structure. It possesses a reactive amino group and a carboxamide group, which allows for various chemical transformations. The research highlights its use in Friedländer condensation reactions with various carbonyl compounds containing a reactive α-methylene group. This reaction leads to the formation of 3,5,6,7-tetrasubstituted isoxazolo[4,5-b]pyridines [, ], a class of compounds known for their diverse biological activities, including antiproliferative effects.

Q2: What were the key findings regarding the antiproliferative activity of the synthesized isoxazolo[4,5-b]pyridine derivatives?

A2: The research primarily focused on establishing efficient synthetic methods for the isoxazolo[4,5-b]pyridine derivatives using 4-Amino-5-benzoylisoxazole-3-carboxamide. While the study did include in vitro testing of selected compounds against eight tumor cell lines, only one derivative, 6-benzoyl-5,7-difenyloisoxazolo[4,5-b]pyridine, displayed noteworthy antiproliferative activity at a concentration of 3.9 μg/ml [, ]. This finding suggests that further exploration of structural modifications within this class of compounds is necessary to enhance their potency and selectivity as potential antiproliferative agents.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.